4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Antiviral Research
The indole derivatives, which are structurally related to the compound , have shown significant promise in antiviral research . The ability to bind with high affinity to multiple receptors makes these compounds valuable in the development of new antiviral agents. They could potentially be used to inhibit the replication of various RNA and DNA viruses.
Anti-inflammatory and Analgesic Applications
Compounds with pyrrolidine rings, such as the one in our compound, have been investigated for their anti-inflammatory and analgesic properties . This suggests that our compound could be developed into a drug that reduces inflammation and pain, with a potentially lower ulcerogenic index compared to existing medications.
Anticancer Activity
Indole derivatives are known to possess anticancer activities . The structural features of the compound, including the indole nucleus, could be explored for its potential to act against specific cancer cell lines, contributing to the development of novel oncology treatments.
Antimicrobial Properties
The bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications as antimicrobial agents . This compound could be part of new treatments for bacterial infections, possibly offering an alternative to antibiotics that are currently facing resistance issues.
Antidiabetic Effects
Indole derivatives have been associated with antidiabetic effects . The compound could be researched for its potential to regulate blood sugar levels, offering a new avenue for diabetes management.
Antimalarial Potential
Given the biological activities of similar compounds, there is a possibility that this compound could be used in the fight against malaria . Its efficacy against the malaria parasite would need to be evaluated in preclinical studies.
Anticholinesterase Activity
Compounds with an indole base have been found to have anticholinesterase activity , which is crucial in the treatment of diseases like Alzheimer’s. The compound could be a candidate for the development of drugs that improve cognitive function in neurodegenerative diseases.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating growth . The compound could be studied for its effects on plant physiology, potentially leading to applications in agriculture and horticulture.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have diverse biological activities .
properties
IUPAC Name |
4-fluoro-2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-12-10-13(18)4-5-14(12)27(25,26)19-11-17-21-20-15-6-7-16(22-24(15)17)23-8-2-3-9-23/h4-7,10,19H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYQAPWCVGBRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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